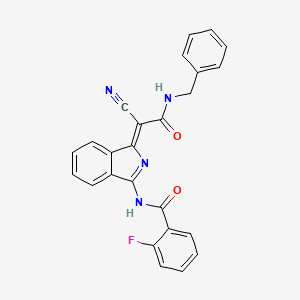

![molecular formula C10H9F3N2O4 B2464971 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid CAS No. 145323-39-3](/img/structure/B2464971.png)

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid” is a chemical compound with the molecular formula C10H9F3N2O4 . It appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3N2O4/c1-14(5-9(16)17)7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-4H,5H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.19 . It is a white to yellow powder or crystals . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications

Thermal Decomposition Studies

- Decomposition Mechanisms : Rao and Yoganarasimhan (1985) investigated the thermal decomposition characteristics of similar compounds, like 2,4 dinitroanilino acetic acid and its methyl and ethyl esters, concluding that these compounds decompose through the loss of OH via a cyclic intermediate formed by intramolecular hydrogen bonding (Rao & Yoganarasimhan, 1985a; Rao & Yoganarasimhan, 1985b).

Synthesis and Chemical Reactions

- Chemical Synthesis : Nemec et al. (1974) synthesized 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid through hydroxylation and a series of reactions starting from related nitropyridines, demonstrating the chemical versatility of similar trifluoromethylated anilino acids (Nemec, Meeker, & Schreiber, 1974).

- Cyclization and Nitration Reactions : Rosewear and Wilshire (1981) studied the cyclization of aldehydes and anilino-benzaldehydes into 2-nitro-acridines, contributing to the understanding of reactions involving compounds like 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid (Rosewear & Wilshire, 1981).

Application in Biochemistry and Organic Synthesis

- Biochemical Applications : Hatanaka et al. (1989) developed a chromogenic diazirine derivative of similar chemical structures for photoaffinity labeling, illustrating the potential of these compounds in biochemical research (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).

- Organic Synthesis Enhancements : Ono, Kawamura, and Maruyama (1989) demonstrated the synthesis of pyrroles and porphyrins from trifluoromethylated compounds, showing the importance of these chemical structures in the synthesis of complex organic molecules (Ono, Kawamura, & Maruyama, 1989).

Safety and Hazards

The safety information for this compound includes several precautionary statements: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These codes correspond to recommended safety measures to take when handling the compound, such as wearing protective gloves and eye protection, and washing hands thoroughly after handling .

properties

IUPAC Name |

2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O4/c1-14(5-9(16)17)7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-4H,5H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIKUGYZTHXKJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate](/img/structure/B2464888.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2464891.png)

![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)

![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)

![Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2464899.png)

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![7-chloro-3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2464902.png)

![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)